molecular formula C15H16N2O3 B2898022 Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034433-68-4

Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2898022
CAS No.: 2034433-68-4
M. Wt: 272.304
InChI Key: BYKQSGYFGNKRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the Paal-Knorr synthesis, while the pyridine ring can be prepared via the Hantzsch pyridine synthesis. The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a ligand for metal ions. The piperidine ring can enhance the compound’s binding affinity to certain receptors, making it a versatile molecule in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Similar structure but with the furan ring at a different position.

    Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Contains an additional pyridine ring instead of the furan ring.

    Piperidin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Contains an additional piperidine ring instead of the furan ring.

Uniqueness

Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its combination of three different ring systems, which provides a diverse range of chemical reactivity and potential applications. The presence of the furan ring adds aromaticity and potential for π-π interactions, while the pyridine and piperidine rings offer opportunities for coordination chemistry and receptor binding.

Properties

IUPAC Name

furan-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(12-5-9-19-11-12)17-8-1-2-14(10-17)20-13-3-6-16-7-4-13/h3-7,9,11,14H,1-2,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKQSGYFGNKRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.